molecular formula C12H15N3O B2432562 N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide CAS No. 2361657-19-2

N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide

货号 B2432562
CAS 编号: 2361657-19-2
分子量: 217.272
InChI 键: JJCGOEHZBRKCFD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide, also known as CPI-455, is a small molecule inhibitor that has been developed to target the bromodomain and extra-terminal domain (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their inhibition has been shown to have potential therapeutic benefits in various diseases, including cancer, inflammation, and cardiovascular diseases.

作用机制

N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide exerts its effects by inhibiting the binding of BET proteins to acetylated histones, which are critical regulators of gene expression. By blocking this interaction, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide can alter the expression of genes involved in various cellular processes, including proliferation, apoptosis, and inflammation.
Biochemical and physiological effects:
N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammation is another area where N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has shown beneficial effects, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines. In cardiovascular diseases, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has been shown to reduce the development of atherosclerosis by inhibiting the expression of genes involved in lipid metabolism and inflammation.

实验室实验的优点和局限性

One of the main advantages of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide is its specificity for BET proteins, which reduces the potential for off-target effects. Additionally, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has shown favorable pharmacokinetic properties in preclinical models, including good oral bioavailability and a long half-life. However, one of the limitations of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide is its relatively low potency, which may limit its efficacy in some disease models.

未来方向

There are several future directions for the development and application of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide. One area of research is the identification of biomarkers that can predict patient response to N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide treatment. Additionally, the combination of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy. Finally, the development of more potent BET inhibitors may overcome some of the limitations of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide and expand its potential therapeutic applications.

合成方法

The synthesis of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide involves several steps, including the condensation of 2-cyclopentylpyrimidin-5-amine with 2-bromoacetylpropionyl bromide, followed by the reaction with propargylamine. The final product is obtained through the addition of hydrochloric acid and purification by column chromatography.

科学研究应用

N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. Inflammation is another area where N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has shown promising results, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines in animal models of rheumatoid arthritis and asthma. In cardiovascular diseases, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has been shown to reduce the development of atherosclerosis in animal models.

属性

IUPAC Name

N-(2-cyclopentylpyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-11(16)15-10-7-13-12(14-8-10)9-5-3-4-6-9/h2,7-9H,1,3-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCGOEHZBRKCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CN=C(N=C1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。